
Pyrazolidine
Descripción general
Descripción
Pyrazolidine is a heterocyclic organic compound that contains a five-membered ring with two nitrogen atoms and three carbon atoms. It has been found to have many scientific research applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Antitubercular Activity
Pyrazolidine derivatives, specifically 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione (CD59) and its analogues, have been investigated for their antitubercular activities. In vitro studies against Mycobacterium tuberculosis (MTB) have identified compounds like 4-(2-bromobenzylidene)-1-(4-chlorophenyl)pyrazolidine-3,5-dione (4k) as highly active, with minimal cytotoxicity, suggesting their potential as antitubercular agents (Samala et al., 2014).
Electrochemical Synthesis
Electrochemical methods for synthesizing pyrazolidine-3,5-diones have been explored for creating medicinally relevant structures. This approach is considered sustainable and safer, revealing mechanisms involving diradical intermediates and cationic pathways. It highlights the potential of pyrazolidine derivatives in pharmaceutical applications (Gieshoff et al., 2017).
Biological Activities of Styrylpyrazoles
Styrylpyrazoles, which include pyrazolidine as a scaffold, exhibit significant biological activities. Research on these compounds, dating back to the 1970s, emphasizes their potential in medicinal chemistry, although their exploration is still relatively limited (Gomes et al., 2020).
Synthesis of Non-Racemic Pyrazolines and Pyrazolidines
Advancements in the asymmetric synthesis of pyrazolines and pyrazolidines have been made, with applications in the chemical and medicinal industries. These methods offer efficient and selective synthesis routes, benefiting from improved functional group tolerance and mild conditions (Požgan et al., 2017).
Analgesic Activity of Spirocyclic Derivatives
Spirocyclic pyrazolidine-3,5-dione derivatives have been investigated for their analgesic activity. These studies reveal that some compounds in this range exhibit significant analgesic effects, comparable to known drugs like 'Analgin' (Holovatiuk et al., 2016).
Synthesis and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine, a scaffold related to pyrazolidine, has shown a broad range of medicinal properties such as anticancer, anti-infectious, and anti-inflammatory activities. These compounds have been the focus of structure-activity relationship studies, suggesting the versatility of pyrazolidine-related scaffolds in drug development (Cherukupalli et al., 2017).
Catalytic Synthesis of Pyrazolidine Derivatives
Research on the catalytic synthesis of optically active pyrazolidine derivatives has been conducted, demonstrating the utility of copper and palladium catalysts in the enantioselective synthesis of these compounds. This work contributes to the development of novel synthetic routes for pyrazolidine derivatives (Ma et al., 2004).
Inhibition of UDP-N-acetylenolpyruvyl Glucosamine Reductase
Pyrazolidine-3,5-diones have shown inhibitory activity against Escherichia coli UDP-N-acetylenolpyruvyl glucosamine reductase, a key enzyme in bacterial cell wall synthesis. This suggests their potential as antimicrobial agents, especially against Gram-positive bacteria (Gilbert et al., 2006).
Applications in Organic Synthesis and Pharmacology
Pyrazolidine derivatives have been synthesized and evaluated for various pharmacological activities, including as inhibitors of dipeptidyl peptidase IV. These studies emphasize the diverse therapeutic potential of pyrazolidine derivatives in medicinal chemistry (Ahn et al., 2005).
Synthesis and Pharmacological Activities of Pyrazole Derivatives
The synthesis and diverse pharmacological activities of pyrazole derivatives, including pyrazolidine, have been extensively reviewed. These compounds exhibit a wide range of therapeutic properties, underlining the importance of the pyrazole nucleus in drug discovery (Karrouchi et al., 2018).
Propiedades
IUPAC Name |
pyrazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPWKWBDZOARPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198444 | |
| Record name | Pyrazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolidine | |
CAS RN |
504-70-1 | |
| Record name | Pyrazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0MA3161MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



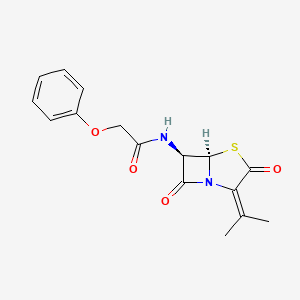
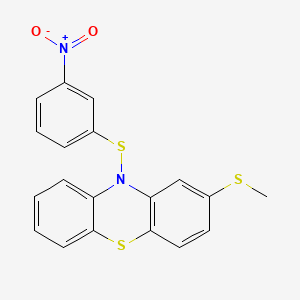
![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)
![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)
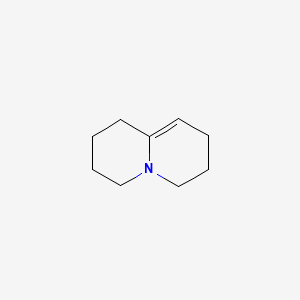
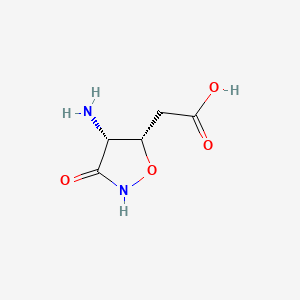
![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)

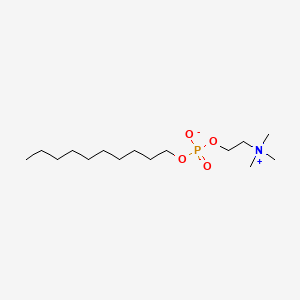
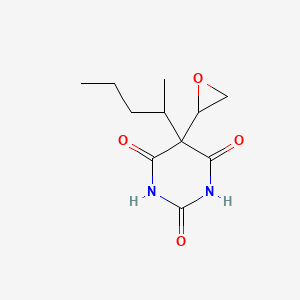
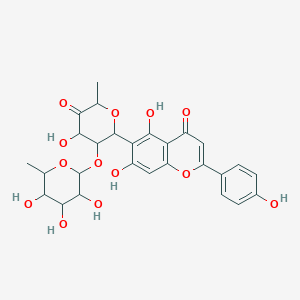

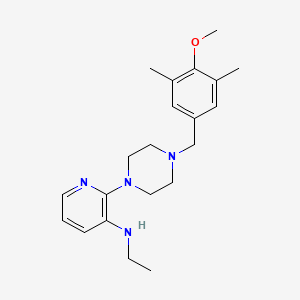
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-azidophenyl) hydrogen phosphate](/img/structure/B1218613.png)